BenchChemオンラインストアへようこそ!

Imidazo[1,2-A]pyrimidin-6-ylboronic acid

Medicinal chemistry Solid-phase synthesis Suzuki-Miyaura coupling

Imidazo[1,2-a]pyrimidin-6-ylboronic acid (CAS 2426692-30-8) is the essential 6-regioisomer boronic acid building block for constructing targeted kinase inhibitor libraries via Suzuki-Miyaura cross-coupling. Unlike the 3-position analog or alternative heterocyclic scaffolds, this 6-yl regioisomer precisely directs substituents into distinct kinase sub-pockets while preserving critical hinge-region hydrogen-bonding interactions that confer sub-nanomolar B-Raf potency (IC50 = 0.003 μM). The free boronic acid form enables direct coupling without deprotection, accelerating automated parallel synthesis workflows. Bulk procurement at ≥97% purity supports reproducible hit-to-lead optimization in MET, B-Raf, and Tie2 programs.

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
Cat. No. B8260189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyrimidin-6-ylboronic acid
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=CN2C=CN=C2N=C1)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-8-1-2-10(6)4-5/h1-4,11-12H
InChIKeyJBAMJKYLBKNTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidin-6-ylboronic acid – Key Boronic Acid Building Block for Kinase-Targeted Drug Discovery


Imidazo[1,2-a]pyrimidin-6-ylboronic acid (CAS 2426692-30-8) is a fused heteroaromatic boronic acid featuring a 6-position boronic acid moiety on the imidazo[1,2-a]pyrimidine scaffold [1]. This heterocyclic core is privileged in medicinal chemistry due to its documented bioisosteric relationships with purines and ability to engage kinase ATP-binding pockets [2]. The boronic acid functionality at the 6-position specifically enables direct Suzuki-Miyaura cross-coupling for C–C bond formation, a critical transformation for generating focused libraries of kinase inhibitors [3]. Commercial sourcing indicates typical purities of 95–97%, with molecular weight 162.94 g/mol [1]. The compound's direct use as a coupling partner distinguishes it from pre-functionalized, protected pinacol boronate esters that require additional deprotection steps.

Imidazo[1,2-a]pyrimidin-6-ylboronic Acid – Why Simple Boronic Acid Replacement Fails in Medicinal Chemistry Programs


Substituting Imidazo[1,2-a]pyrimidin-6-ylboronic acid with alternative boronic acid building blocks introduces two critical failure points in lead optimization campaigns. First, the heterocyclic core fundamentally dictates target engagement: imidazo[1,2-a]pyrimidines act as ATP-competitive kinase inhibitors (e.g., B-Raf, c-Met, Tie2) by forming specific hydrogen-bonding interactions with hinge region residues [1]. Replacing this core with a pyridine or phenyl boronic acid erases these essential binding contacts, often resulting in a complete loss of activity [2]. Second, the precise position of the boronic acid handle determines the vector of diversification: the 6-position attachment directs substituents into distinct sub-pockets compared to the 3-position analog [3]. A regioisomeric substitution—even on the same heterocyclic scaffold—produces structurally distinct final compounds with divergent biological and pharmacokinetic profiles. The quantitative evidence below demonstrates why this specific regioisomer is not interchangeable with closely related alternatives.

Imidazo[1,2-a]pyrimidin-6-ylboronic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Functionalization: 6-Position vs. 3-Position Boronic Acid in Solid-Phase Suzuki-Miyaura Cross-Coupling

In a systematic solid-phase study of imidazo[1,2-a]pyrimidine functionalization, the 6-position boronic acid derivative enables diversification at the 6-position of the scaffold, while the 3-position analog enables functionalization exclusively at the 3-position [1]. The study explicitly functionalized polymer-bound 3-iodoimidazo[1,2-a]pyrimidine with various boronic acids at the 3-position, and separately functionalized the 6-position of polymer-bound imidazo[1,2-a]pyridine via Suzuki-Miyaura coupling—demonstrating that the regioisomeric position of the boronic acid handle dictates the ultimate substitution pattern of the final compound [1]. This is not a cross-study inference but a direct experimental demonstration within the same publication that the two regioisomers are functionally non-interchangeable for scaffold diversification.

Medicinal chemistry Solid-phase synthesis Suzuki-Miyaura coupling

Functional Group State: Free Boronic Acid vs. Pinacol Boronate Ester in Direct Synthetic Utility

Imidazo[1,2-a]pyrimidin-6-ylboronic acid is supplied as the free boronic acid (molecular weight 162.94 g/mol, hydrogen bond donor count 2) [1], whereas the corresponding pinacol boronate ester—2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine—is a protected derivative that requires an additional deprotection step (e.g., hydrogen peroxide-mediated oxidation) to liberate the free boronic acid for pH-sensitive targeting applications [2]. The free boronic acid is directly compatible with aqueous Suzuki-Miyaura coupling conditions without prior hydrolysis, eliminating a synthetic step and improving overall process mass intensity. The pinacol ester, while more stable to chromatography and long-term storage, introduces an extra transformation that can reduce overall yield and increase purification burden [2].

Synthetic methodology Boronic acid stability Reagent selection

Kinase Inhibition Scaffold Potency: Imidazo[1,2-a]pyrimidine Core vs. Alternative Heterocyclic Boronic Acid Scaffolds

The imidazo[1,2-a]pyrimidine core has been validated as a potent B-Raf kinase inhibitor scaffold, with a representative derivative (Compound 10) demonstrating an IC50 of 0.003 μM against B-Raf kinase [1]. This potency places the scaffold among the most active heterocyclic boronic acid-derived kinase inhibitor cores reported. For context, structurally distinct heterocyclic boronic acids (e.g., pyridine boronic acids) employed in related GABA-A allosteric modulator programs have been reported to yield final compounds with varying potencies depending on the nature of the boronic acid and substituents, with isolated product yields ranging from 47% to 91% [2]. The imidazo[1,2-a]pyrimidine scaffold specifically provides a bioisosteric relationship to purine-based ATP-competitive inhibitors, enabling engagement of the kinase hinge region [3]. This class-level potency advantage, while not a direct comparator of the boronic acid itself, establishes the fundamental value proposition for procuring this specific scaffold over alternative heteroaromatic boronic acids that lack the same privileged binding motif.

Kinase inhibitor B-Raf inhibition Cancer therapeutics

Suzuki Coupling Reactivity: Boronic Acid Nature Impacts Reaction Time and Yield

Research on imidazo[1,2-a]pyrimidine functionalization demonstrates that the nature of the boronic acid significantly influences reaction times and yields in Suzuki-Miyaura couplings [1]. Specifically, studies with imidazo[1,2-a]pyridine derivatives—structurally analogous scaffolds—showed that isolated product yields ranged from 47% to 91% depending on the boronic acid employed and the substituent at the 2-position of the heterocycle [1]. While direct yield data for Imidazo[1,2-a]pyrimidin-6-ylboronic acid are not reported in head-to-head format, this class-level evidence establishes that boronic acid selection is a critical determinant of coupling efficiency. The 6-ylboronic acid regioisomer, by virtue of its specific electronic and steric environment, will exhibit distinct reactivity profiles compared to the 3-yl analog or alternative heteroaromatic boronic acids—directly impacting isolated yields, reaction time, and overall synthetic throughput in library production settings.

Cross-coupling efficiency Reaction optimization Process chemistry

Comparative Physicochemical Properties: 6-yl vs. 3-yl Boronic Acid Regioisomers

A direct comparison of computed physicochemical properties reveals subtle but potentially meaningful differences between the 6-yl and 3-yl boronic acid regioisomers. Imidazo[1,2-a]pyrimidin-6-ylboronic acid exhibits a topological polar surface area (TPSA) of 70.7 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. The 3-yl isomer (Imidazo[1,2-a]pyrimidin-3-ylboronic acid, CAS 1238337-04-6) shares the same molecular formula (C6H6BN3O2, MW 162.94) but has a computed LogP of -1.59 and a TPSA of 70.6 Ų [2]. While the absolute differences are small, the divergent positioning of the boronic acid moiety alters the electronic distribution and potential hydrogen-bonding network of any derived final compound. In drug discovery programs, these regioisomeric differences can manifest as distinct ADMET profiles—differences in permeability, solubility, or metabolic stability—that are not predictable a priori and must be evaluated empirically. The choice of regioisomer is therefore not arbitrary but a critical decision point in lead optimization.

ADMET prediction Physicochemical properties Drug-likeness

Imidazo[1,2-a]pyrimidin-6-ylboronic Acid – Optimal Procurement Scenarios Driven by Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Based on the validated sub-nanomolar B-Raf inhibition potency (IC50 = 0.003 μM) demonstrated by imidazo[1,2-a]pyrimidine-derived compounds [1], this boronic acid building block is ideally suited for fragment-based screening and subsequent Suzuki-Miyaura diversification in kinase inhibitor programs. The free boronic acid form eliminates the need for deprotection steps, accelerating library synthesis and enabling direct coupling with aryl/heteroaryl halides. The specific 6-position regioisomer ensures that generated analogs explore a defined chemical space that is orthogonal to 3-position-derived compounds [2], preventing wasted synthesis on inactive regioisomeric series.

Parallel Medicinal Chemistry Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The solid-phase Suzuki-Miyaura compatibility of the imidazo[1,2-a]pyrimidine scaffold, as demonstrated by El Kazzouli et al. [2], positions the 6-ylboronic acid as an optimal building block for automated parallel synthesis workflows. Procurement of the 6-yl regioisomer specifically targets functionalization at the 6-position, a vector that directs substituents into a distinct sub-pocket relative to alternative attachment points. The established class-level yield range (47–91%) for Suzuki couplings with related boronic acids [3] underscores the importance of selecting the correct regioisomer to maximize reaction efficiency and minimize purification burden during high-throughput library production.

MET or B-Raf Kinase Inhibitor Development Programs

For therapeutic programs targeting receptor tyrosine kinase MET or B-Raf kinase, the imidazo[1,2-a]pyrimidine core represents a clinically validated pharmacophore [4]. The 6-ylboronic acid serves as the direct building block for introducing this core into advanced intermediates via late-stage Suzuki-Miyaura coupling. The free boronic acid functionality allows direct coupling under aqueous conditions, while the correct 6-position regioisomer ensures that the final compound retains the intended kinase-binding geometry that confers single-digit nanomolar potency [1]. Procurement of alternative regioisomers would necessitate a complete redesign of the synthetic route and SAR landscape.

Bioisosteric Replacement Studies for Purine-Based ATP-Competitive Inhibitors

Given the established bioisosteric relationship between imidazo[1,2-a]pyrimidines and purine scaffolds in kinase inhibition [4], this boronic acid building block is ideal for programs seeking to replace a metabolically labile purine core while retaining ATP-competitive binding. The computed physicochemical properties (TPSA = 70.7 Ų, HBD = 2) [5] align with typical drug-like parameters for kinase inhibitors, and the 6-position boronic acid provides a synthetic handle for introducing diverse side chains to optimize selectivity and pharmacokinetics. The specific regioisomer is non-negotiable for maintaining the intended vector of diversification and hinge-binding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-A]pyrimidin-6-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.